molecular formula C12H14ClNO2 B6241991 tert-butyl N-[(4-chlorophenyl)methylidene]carbamate CAS No. 685132-77-8

tert-butyl N-[(4-chlorophenyl)methylidene]carbamate

Cat. No.: B6241991
CAS No.: 685132-77-8
M. Wt: 239.70 g/mol
InChI Key: NZWWXKWBUQUIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(4-chlorophenyl)methylidene]carbamate: is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of carbamate, featuring a tert-butyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-chlorophenyl)methylidene]carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the imine linkage between the carbamate and the aldehyde.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(4-chlorophenyl)methylidene]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-[(4-chlorophenyl)methylidene]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chlorophenyl)methylidene]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

  • tert-butyl N-[(4-bromophenyl)methylidene]carbamate
  • tert-butyl N-[(4-fluorophenyl)methylidene]carbamate
  • tert-butyl N-[(4-methylphenyl)methylidene]carbamate

Comparison: tert-butyl N-[(4-chlorophenyl)methylidene]carbamate is unique due to the presence of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative exhibits distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl N-[(4-chlorophenyl)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWXKWBUQUIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.